Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in ethanol or ethylene glycol, followed by cyclization to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve solvents like ethanol, methanol, or dimethylformamide, and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thienopyridine core and exhibit diverse biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine derivatives: These compounds are synthesized through similar synthetic routes and have applications in medicinal chemistry.
Uniqueness
Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and thienopyridine moieties
Properties
IUPAC Name |
methyl 3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)9-2-3-10(17-13(9)20-12)8-4-6-16-7-5-8/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWLBGKFTPYURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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